![molecular formula C12H17N3 B1479888 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-69-6](/img/structure/B1479888.png)

1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

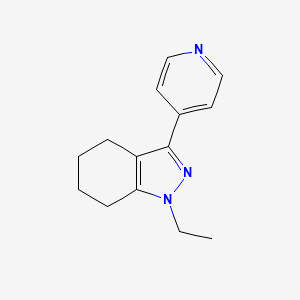

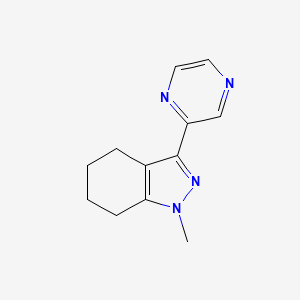

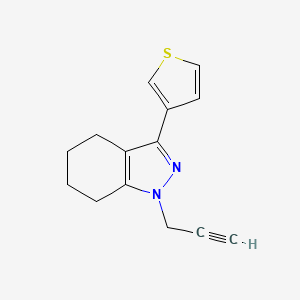

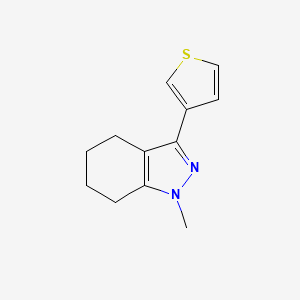

1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is a type of 1H-imidazo[1,2-b]pyrazole . This scaffold has been used in the synthesis of an isostere of the indolyl drug pruvanserin . The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Applications De Recherche Scientifique

Heterocyclic Scaffolds in Medicinal Chemistry

Imidazo[1,2-b]pyridazine, a closely related scaffold to 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole, represents a crucial class of heterocyclic nucleus, yielding various bioactive molecules. The kinase inhibitor ponatinib is a noteworthy derivative, revitalizing interest in imidazo[1,2-b]pyridazine derivatives for potential therapeutic applications in medicine. This review underscores the scaffold's significance in structure-activity relationships (SAR) and its role in guiding medicinal chemists toward novel compounds with improved pharmacokinetics and efficacy (Garrido et al., 2021).

Pyrazole Derivatives and Their Therapeutic Potential

Pyrazoles, encompassing a wide array of compounds including those with an imidazo[1,2-b]pyrazole framework, are recognized for their significant agrochemical and pharmaceutical activities. This review highlights the synthetic strategies and biological activities found in pyrazole derivatives, demonstrating their potential in antimicrobial, antifungal, antiviral, and antioxidant applications. The synthesis of novel pyrazole derivatives under specific conditions points to their versatile physical and chemical properties, which are essential for developing new therapeutic agents (Sheetal et al., 2018).

Inhibition of Cytochrome P450 Isoforms

Although not directly related to this compound, research on the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms provides insights into the metabolic considerations for novel compounds. Understanding the metabolism of drugs and potential drug-drug interactions is crucial for developing new therapeutic agents. This comprehensive review of inhibitors highlights the importance of selectivity in drug development, relevant for compounds including imidazo[1,2-b]pyrazole derivatives (Khojasteh et al., 2011).

Pyrazolines and Neurodegenerative Disorders

Pyrazolines, characterized by their significant biological activities, have shown promise in treating neurodegenerative diseases. These compounds, including pyrazoline-based structures, are known for their neuroprotective properties, offering potential in managing Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The review discusses the SAR, molecular docking, and inhibitory actions of pyrazolines, highlighting their therapeutic potential against neurodegenerative diseases (Ahsan et al., 2022).

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include 1-cyclopentyl-6-ethyl-1h-imidazo[1,2-b]pyrazole, have been reported to interact with a wide range of therapeutic targets due to their broad range of chemical and biological properties .

Mode of Action

It’s known that imidazole derivatives can interact with diverse target therapeutic molecules with a wide range of binding interaction possibilities .

Biochemical Pathways

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the 5-HT2A serotonin receptor, acting as an antagonist . This interaction is crucial as it can influence neurotransmission and has potential implications in treating disorders related to serotonin imbalance, such as depression and anxiety . Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, contributing to its diverse biological activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2A receptor can alter downstream signaling pathways, affecting cellular responses . Moreover, the compound has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior . These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as the 5-HT2A receptor, inhibiting its activity . This inhibition can lead to changes in neurotransmitter release and receptor signaling, ultimately affecting cellular function . Additionally, the compound may influence enzyme activity, either by inhibition or activation, thereby modulating biochemical pathways . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Over extended periods, degradation may occur, potentially reducing its efficacy . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent . These findings are essential for determining safe and effective dosage ranges for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall bioavailability and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding these subcellular dynamics is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Propriétés

IUPAC Name |

1-cyclopentyl-6-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-10-9-12-14(7-8-15(12)13-10)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHNRVISMVEAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479805.png)

![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)

![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479818.png)

![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479828.png)